Dipropyl (2-hydroxyethyl)phosphonate
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Overview
Description
Dipropyl (2-hydroxyethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-hydroxyethyl group and two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl (2-hydroxyethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under mild conditions and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as anhydrous Lewis acids, can enhance the reaction efficiency and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Dipropyl (2-hydroxyethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dipropyl (2-hydroxyethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-hydroxyethyl)phosphonate
- Dimethyl (2-hydroxyethyl)phosphonate
- Dipropyl (2-aminoethyl)phosphonate
Uniqueness
Dipropyl (2-hydroxyethyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments .
Properties
CAS No. |
51840-41-6 |
---|---|
Molecular Formula |
C8H19O4P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-dipropoxyphosphorylethanol |
InChI |
InChI=1S/C8H19O4P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
IEVSNYBFSZDWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCO)OCCC |
Origin of Product |
United States |
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